molecular formula C9H9F2NO3 B13014376 1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B13014376
M. Wt: 217.17 g/mol
InChI Key: XJMVFPUZJNVSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a compound of significant interest in the field of medicinal chemistry. The presence of the difluoroethyl group imparts unique properties to the molecule, making it a valuable candidate for various applications. The compound’s structure includes a pyridine ring, which is a common motif in many biologically active molecules.

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be achieved through several routes. One common method involves the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent to produce 2,2-difluoroethyl formate or 2,2-difluoroethyl acetate. This intermediate is then transesterified in the presence of an alcohol and optionally a base . Industrial production methods often utilize similar steps but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hypervalent iodine reagents, transition metals, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity and binding affinity to target proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific difluoroethyl group, which imparts distinct physicochemical properties and enhances its potential as a versatile compound in various fields.

Properties

Molecular Formula

C9H9F2NO3

Molecular Weight

217.17 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-6-methyl-4-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C9H9F2NO3/c1-5-2-7(13)6(9(14)15)3-12(5)4-8(10)11/h2-3,8H,4H2,1H3,(H,14,15)

InChI Key

XJMVFPUZJNVSLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1CC(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.